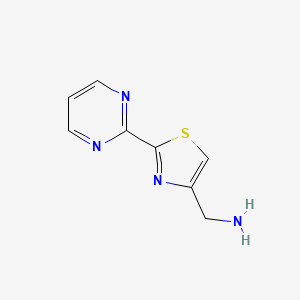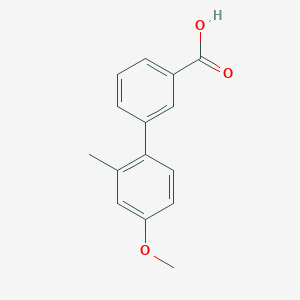
N-Cyclobutyl-3,3-difluorocyclobutan-1-amine
Descripción general
Descripción
N-Cyclobutyl-3,3-difluorocyclobutan-1-amine (N-CDF) is an important synthetic chemical compound that has a wide range of applications in scientific research and industrial applications. N-CDF is a cyclic amine containing a cyclobutyl and a difluorocyclobutyl moiety. It is a colorless liquid at room temperature and has a melting point of -20°C and a boiling point of 115°C. N-CDF is soluble in most organic solvents and is relatively stable under normal conditions.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Squaramide Surrogates and VLA-4 Antagonists : A study demonstrates the synthesis of uniquely functionalized 3-aminocyclobut-2-en-1-ones, which are used as potent antagonists of VLA-4. These compounds are synthesized by the facile condensation of cyclobuta-1,3-diones with a phenylalanine-derived primary amine, and exhibit significant bioactivity (Brand et al., 2003).
Aminocyclopropane Reductive Rearrangement : Another study describes a reductive rearrangement of aminocyclopropanes for synthesizing cis- or trans-fused bicyclic 1,2-diaminocyclobutanes. This process involves the ionization of a cyclic aminal leading to rearrangement to a cyclobutyl iminium ion (Methot et al., 2008).
Synthesis of N,N-Dibenzyl-N-{1-[5-(3-Aryl)-1,3,4-Oxadiazol-2-yl]cyclobutyl}amine Derivatives : A study highlights the four-component synthesis of N,N-dibenzyl-N-{1-[5-(3-aryl)-1,3,4-oxadiazol-2-yl]cyclobutyl}amine derivatives from the reaction of cyclobutanone, dibenzylamine, and (Nisocyanimino) triphenylphosphorane (Shajari et al., 2012).
Biological and Medicinal Chemistry Applications
- Antimycobacterial Activity : A paper discusses the synthesis and evaluation of novel compounds, including 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea, which demonstrate significant in vitro and in vivo antimycobacterial activities, particularly against multidrug-resistant Mycobacterium tuberculosis (Sriram et al., 2007).
Novel Synthetic Methods and Reactions
Stereoselective Reduction of N-(3-Arylcyclobutylidene)amines : Research outlines the reduction of various N-alkyl-N-(3-arylcyclobutylidene)amines with LiAlH4, leading to the formation of cis-substituted cyclobutylamines, which are important building blocks in organic synthesis (Verniest et al., 2006).
Oxidative Rearrangement of Spiro Cyclobutane Cyclic Aminals : This study describes a new rearrangement reaction of spirocyclic cyclobutane N-halo aminals, efficiently producing bicyclic amidines. This process involves initial N-halogenation followed by cyclobutane ring expansion (Murai et al., 2012).
Propiedades
IUPAC Name |
N-cyclobutyl-3,3-difluorocyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N/c9-8(10)4-7(5-8)11-6-2-1-3-6/h6-7,11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLWLYUKSMGKJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2CC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclobutyl-3,3-difluorocyclobutan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





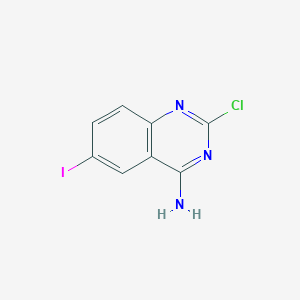
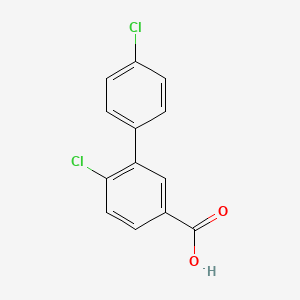
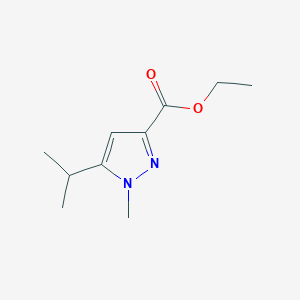
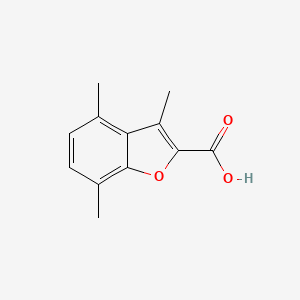
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B1415147.png)


![methyl 2-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole-1-carboxylate](/img/structure/B1415151.png)
![2-[2-(2-Oxoimidazolidin-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1415153.png)
